2-Propenyl-5,5-dimethyl-1,3-dioxane
Description
2-Propenyl-5,5-dimethyl-1,3-dioxane is a substituted 1,3-dioxane derivative characterized by a six-membered dioxane ring with two methyl groups at the 5,5-positions and a propenyl (allyl) group at the 2-position. These compounds are typically synthesized via acid-catalyzed cyclization or condensation reactions involving diols and carbonyl compounds . The 5,5-dimethyl substitution imparts steric hindrance and stability to the dioxane ring, while the 2-position substituent governs reactivity, physical properties, and applications.
Properties
CAS No. |
5406-34-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5,5-dimethyl-2-prop-1-enyl-1,3-dioxane |
InChI |
InChI=1S/C9H16O2/c1-4-5-8-10-6-9(2,3)7-11-8/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
ZGRCBOBWCLZHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1OCC(CO1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 5,5-dimethyl-1,3-dioxane derivatives differ in their 2-position substituents, leading to distinct physicochemical and functional properties:
Reactivity and Stability
- Steric Effects : The 5,5-dimethyl group enhances ring stability by reducing conformational flexibility. Isomerization to methoxypropanal derivatives is possible under high temperatures or catalytic conditions (e.g., zeolites) .
- Ethyl and isopropyl substituents are more inert, favoring applications requiring stability (e.g., odorants or solvents) .
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